

Ampelopsin G: A Technical Guide to Natural Abundance, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a flavonoid abundant in several plant species, most notably in the genus Ampelopsis. It has garnered significant attention within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural abundance of **Ampelopsin G**, detailed protocols for its isolation and purification from plant sources, and an examination of its modulation of key cellular signaling pathways.

Section 1: Natural Abundance of Ampelopsin G

Ampelopsin G is predominantly found in plants of the Vitaceae family, particularly in the genus Ampelopsis. The concentration of this bioactive compound can vary significantly depending on the plant species, the specific part of the plant, and the season of harvest.

Primary Plant Sources

The most well-documented and richest sources of **Ampelopsin G** are:

• Ampelopsis grossedentata: Often referred to as "vine tea," this species is considered the most significant source of **Ampelopsin G**. The young stems and leaves of A. grossedentata can contain exceptionally high concentrations of the compound.[1][2]



 Ampelopsis cantoniensis: This species is another primary source, with notable concentrations of Ampelopsin G found in its aerial parts.[3][4]

Quantitative Data on Ampelopsin G Content

The following tables summarize the reported quantitative data for **Ampelopsin G** content in various plant sources.

Plant Species	Plant Part	Ampelopsin G Content (% w/w)	Reference(s)
Ampelopsis grossedentata	Young Stems and Leaves	Up to 35%	[1]
Ampelopsin G in AG extract	Leaves	51.2%	[5]
Ampelopsis cantoniensis	Aerial Parts (dry basis)	18.54%	[3]
Ampelopsis cantoniensis	Hydroalcoholic Extract	27.83%	[3]

Table 1: **Ampelopsin G** Content in Primary Plant Sources.



Plant Species	Plant Part	Extraction Method	Yield of Ampelopsin G	Reference(s)
Ampelopsis grossedentata	Leaves	Chelating Extraction	11.4%	[1]
Ampelopsis grossedentata	Leaves	Batch Extraction	7.2%	[1]
Ampelopsis grossedentata	Leaves	Microwave Multi- Stage Countercurrent Extraction	Not specified	[6]
Ampelopsis grossedentata	Leaves	Ultrasonic Extraction (75% ethanol)	16.21%	[7]

Table 2: Yield of **Ampelopsin G** Using Various Extraction Methods.

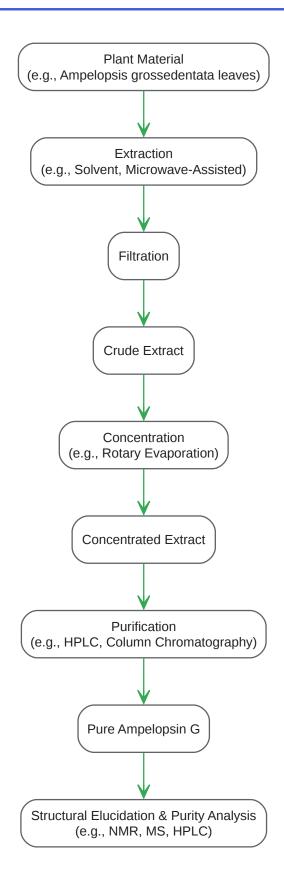
Section 2: Isolation and Purification Protocols

The isolation and purification of **Ampelopsin G** from plant material involve several stages, including extraction, filtration, concentration, and purification. Below are detailed methodologies for common and novel extraction techniques.

Experimental Workflow for Natural Product Isolation

The general workflow for isolating a natural product like **Ampelopsin G** from a plant source is depicted below.





Click to download full resolution via product page

General workflow for the isolation of Ampelopsin G.



Detailed Experimental Protocols

This is a traditional and widely used method for obtaining **Ampelopsin G**.

	-			
N	ſΑ	tΔ	rı≥	ıls:

- Dried and powdered leaves of Ampelopsis grossedentata
- Deionized (DI) water
- Ethanol (95%)
- Filter paper
- Rotary evaporator
- · Crystallization dish

Protocol:

- Extraction:
 - 1. Weigh 100 g of dried, powdered Ampelopsis grossedentata leaves.
 - 2. Add the powder to a 2 L flask with 1 L of 75% ethanol.[7]
 - 3. Reflux the mixture at 80°C for 2 hours with constant stirring.
 - 4. Cool the mixture to room temperature and filter through Whatman No. 1 filter paper to separate the extract from the plant residue.
 - 5. Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.
 - 6. Combine the filtrates from all three extractions.
- Concentration:



- 1. Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed, yielding a viscous aqueous extract.
- Purification by Recrystallization:
 - Dissolve the concentrated extract in a minimal amount of hot DI water.
 - 2. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to induce crystallization.
 - 3. Collect the crystals by filtration and wash them with a small amount of cold DI water.
 - 4. Repeat the recrystallization process until the desired purity is achieved.
 - 5. Dry the purified crystals under vacuum at 60°C.

MAE is a more rapid and efficient method for extracting **Ampelopsin G**.

Materials:

- Dried and powdered leaves of Ampelopsis grossedentata
- Deionized (DI) water
- Microwave extraction system
- Filter paper
- Rotary evaporator

Protocol:

- Extraction:
 - 1. Place 10 g of dried, powdered Ampelopsis grossedentata leaves in a microwave extraction vessel.
 - 2. Add 300 mL of DI water (solid-to-liquid ratio of 1:30 w/v).[6]



- 3. Set the microwave parameters: power at 600 W, temperature at 110°C, and extraction time of 5 minutes.[6]
- 4. After extraction, cool the vessel and filter the contents to separate the extract.
- Concentration and Purification:
 - 1. Follow the concentration and recrystallization steps as described in the solvent extraction protocol.

For obtaining high-purity **Ampelopsin G** for research and pharmaceutical applications, preparative HPLC is the method of choice.

Instrumentation and Conditions:

- HPLC System: Preparative HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 μm).
- Mobile Phase: A gradient of methanol and water (with 0.1% phosphoric acid). A typical starting condition is 35% methanol, increasing to 65% over 30 minutes.[8]
- Flow Rate: 2.0 mL/min.
- Detection Wavelength: 290 nm.[8]
- Injection Volume: 1 mL of concentrated and filtered crude extract.

Protocol:

- Sample Preparation: Dissolve the concentrated crude extract in the initial mobile phase composition and filter through a 0.45 μm syringe filter.
- Chromatographic Separation: Inject the sample onto the HPLC system and run the gradient program.
- Fraction Collection: Collect the fractions corresponding to the **Ampelopsin G** peak, which can be identified by comparing the retention time with a pure standard.



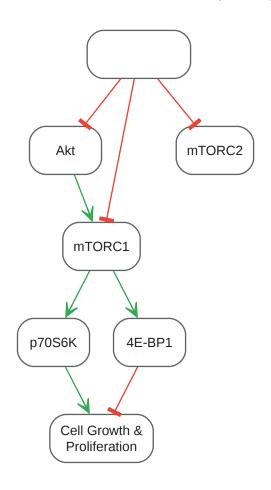
 Post-Purification Processing: Combine the collected fractions, remove the organic solvent using a rotary evaporator, and then lyophilize to obtain pure Ampelopsin G powder.

Section 3: Biological Activity and Signaling Pathways

Ampelopsin G exerts its biological effects by modulating several key cellular signaling pathways. This section details its impact on the mTOR and TRAIL-induced apoptosis pathways.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Aberrant mTOR signaling is often implicated in cancer. **Ampelopsin G** has been shown to be an effective inhibitor of the mTOR pathway.[9]



Click to download full resolution via product page



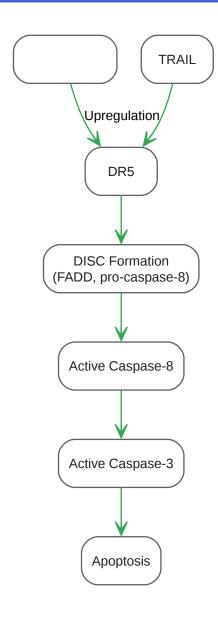
Ampelopsin G's inhibition of the mTOR signaling pathway.

Ampelopsin G inhibits the mTOR signaling pathway by suppressing the activation of Akt, a key upstream regulator of mTOR.[9] This leads to the dissociation of mTOR complexes 1 and 2 (mTORC1 and mTORC2), thereby inhibiting the phosphorylation of downstream targets such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[9] The net result is a decrease in cell growth and proliferation.

Induction of TRAIL-Mediated Apoptosis

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. **Ampelopsin G** has been demonstrated to enhance TRAIL-mediated apoptosis by upregulating the expression of death receptor 5 (DR5). [10]





Click to download full resolution via product page

Ampelopsin G enhances TRAIL-induced apoptosis via DR5.

By increasing the expression of DR5 on the cell surface, **Ampelopsin G** sensitizes cancer cells to TRAIL. The binding of TRAIL to DR5 triggers the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-associated death domain (FADD) and pro-caspase-8. [7] This leads to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3, ultimately resulting in apoptotic cell death.[7]

Conclusion



Ampelopsin G is a promising natural compound with significant therapeutic potential. Its high abundance in certain plant species, coupled with well-defined isolation and purification protocols, makes it an accessible target for research and development. A thorough understanding of its mechanisms of action, particularly its ability to modulate critical signaling pathways such as mTOR and TRAIL-mediated apoptosis, provides a strong foundation for its further investigation as a novel therapeutic agent in various diseases, including cancer. This guide serves as a valuable resource for scientists and researchers dedicated to advancing the study and application of this potent bioactive molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata
 PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijresm.com [ijresm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ampelopsin suppresses breast carcinogenesis by inhibiting the mTOR signalling pathway
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ampelopsin G: A Technical Guide to Natural Abundance, Isolation, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310223#natural-abundance-and-isolation-of-ampelopsin-g-from-plant-sources]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com